7-Hydroxyguanine

Description

This compound has been reported in Streptomyces, Streptomyces purpurascens, and Streptomyces violaceus with data available.

from Streptomyces purpurascens

Structure

3D Structure

Properties

CAS No. |

16870-91-0 |

|---|---|

Molecular Formula |

C5H5N5O2 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

2-amino-7-hydroxy-1H-purin-6-one |

InChI |

InChI=1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1,12H,(H3,6,8,9,11) |

InChI Key |

PIIRLHSJVLBMJN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC2=C(N1O)C(=O)N=C(N2)N |

Canonical SMILES |

C1=NC2=C(N1O)C(=O)N=C(N2)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 7-Hydroxyguanine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyguanine, a significant product of oxidative DNA damage, plays a crucial role in mutagenesis and cellular signaling. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a DNA lesion and its involvement in cellular repair pathways. This document aims to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology engaged in the study of DNA damage and repair, as well as for professionals in drug development targeting these pathways.

Chemical Structure and Identification

This compound (7-OH-Gua) is a purine derivative formed by the oxidation of guanine at the N7 position. It is an isomer of the more extensively studied 8-oxoguanine (8-oxoGua).

IUPAC Name: 2-amino-1,7-dihydro-6H-purin-6-one-7-ol

Synonyms: Guanine N7-oxide, 7-Hydroxy-guanin

Chemical Formula: C₅H₅N₅O₂[1]

Molecular Weight: 167.13 g/mol [1]

CAS Number: 16870-91-0[1]

SMILES String: C1=NC2=C(N1O)N=C(N)N=C2O

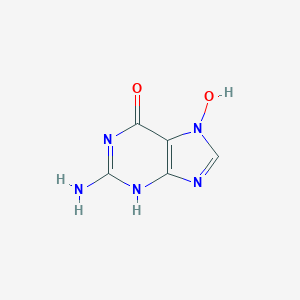

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Data for this compound is limited in the literature, with more information available for its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₅O₂ | [1] |

| Molecular Weight | 167.13 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Density (predicted) | 2.31 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 9.17 ± 0.20 | [1] |

| Boiling Point | 603.8°C at 760mmHg | [2] |

| Flash Point | 319°C | [2] |

| Vapour Pressure | 3.56E-15mmHg at 25°C | [2] |

Biological Significance

While the biological implications of 8-oxoguanine are well-documented, this compound is also recognized as a significant DNA lesion resulting from oxidative damage. Reactive oxygen species (ROS), generated through normal cellular metabolism or exposure to exogenous agents, can attack the N7 position of guanine, leading to the formation of this adduct.

The presence of this compound in DNA can have several biological consequences:

-

Mutagenesis: Although less characterized than 8-oxoguanine, the modification at the N7 position can potentially disrupt the normal Watson-Crick base pairing during DNA replication, leading to mutations.

-

Genomic Instability: The formation of this compound adducts can contribute to genomic instability, a hallmark of cancer.

-

Cellular Signaling: Damaged DNA bases, including this compound, can be recognized by the cellular machinery, triggering signaling pathways related to DNA repair, cell cycle arrest, or apoptosis.

DNA Damage and Repair

The formation of this compound is a direct consequence of DNA oxidation. Once formed, this lesion can be recognized and removed by DNA repair mechanisms. The primary pathway for the repair of such base modifications is the Base Excision Repair (BER) pathway.

The following diagram illustrates a generalized workflow for the Base Excision Repair of a damaged guanine base like this compound.

Caption: Generalized workflow of the Base Excision Repair pathway.

Experimental Protocols

Synthesis of this compound Derivatives

General Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

A specific, detailed protocol for the HPLC analysis of this compound is not explicitly detailed in the readily available literature. However, methods for the analysis of similar compounds, such as 7-methylguanine and 8-hydroxydeoxyguanosine, can be adapted.[4] The following is a proposed methodology based on established techniques for related analytes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or electrochemical detector (ECD).

-

Reversed-phase C18 column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate or phosphate buffer

-

Purified water (18 MΩ·cm)

-

This compound standard

Proposed HPLC Method:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 50 mM ammonium acetate, pH 5.5) and an organic modifier (e.g., methanol or acetonitrile). The gradient will likely start with a low percentage of the organic modifier, increasing over time to elute the analyte.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute aqueous base). Create a series of dilutions to generate a standard curve for quantification.

-

Sample Preparation: For in vitro experiments, the sample may be directly injected after appropriate dilution. For biological samples (e.g., DNA hydrolysates), solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 250-280 nm) or electrochemical detection for higher sensitivity.

-

Gradient: A linear gradient from 5% to 50% organic modifier over 30 minutes.

-

Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound is an important, yet understudied, product of oxidative DNA damage. Its potential role in mutagenesis and disease warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with proposed methodologies for its study. It is anticipated that further research will elucidate the specific cellular pathways affected by this lesion and may lead to the development of novel therapeutic strategies targeting DNA repair and related signaling cascades.

References

- 1. Efficient in vitro repair of 7-hydro-8-oxodeoxyguanosine by human cell extracts: involvement of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Preparation of new this compound derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous HPLC analysis of 8-hydroxydeoxyguanosine and 7-methylguanine in urine from humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Hydroxyguanine Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the 7-Hydroxyguanine standard, a crucial compound in the study of oxidative DNA damage and its implications in various pathological conditions. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the reliable preparation of this standard for research and development purposes.

Introduction

This compound is a significant product of oxidative damage to guanine, one of the four main nucleobases found in DNA and RNA. Its presence in biological systems is a key biomarker for oxidative stress and has been implicated in mutagenesis and carcinogenesis. The availability of a high-purity this compound standard is therefore essential for accurate quantification in biological samples, for toxicological studies, and for the development of potential therapeutic interventions. This guide focuses on the chemical synthesis of this compound, providing a practical framework for its laboratory-scale preparation.

Core Synthesis Pathway: The Traube Purine Synthesis

The most established and versatile method for the synthesis of this compound is a modification of the Traube purine synthesis. This classical approach involves the cyclization of a substituted diaminopyrimidine with a one-carbon synthon to construct the imidazole ring of the purine system.

The general workflow for this synthesis is depicted below:

Key Starting Material: 2,4,5-Triamino-6-hydroxypyrimidine

The pivotal precursor for the synthesis of this compound is 2,4,5-Triamino-6-hydroxypyrimidine. This intermediate is typically prepared in a multi-step sequence starting from simple, commercially available reagents.

Experimental Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

-

Synthesis of 2,4-Diamino-6-hydroxypyrimidine:

-

Guanidine hydrochloride is treated with sodium ethoxide in ethanol to generate free guanidine.

-

This is followed by condensation with ethyl cyanoacetate.

-

The reaction mixture is refluxed, and upon cooling, the product precipitates and can be isolated by filtration.

-

-

Nitrosation to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine:

-

2,4-Diamino-6-hydroxypyrimidine is dissolved in an acidic aqueous solution (e.g., with formic acid or hydrochloric acid).

-

An aqueous solution of sodium nitrite is added dropwise at a controlled temperature (typically below 10 °C) to introduce a nitroso group at the 5-position.

-

The resulting colored precipitate is collected by filtration.

-

-

Reduction to 2,4,5-Triamino-6-hydroxypyrimidine:

-

The 5-nitroso derivative is suspended in an aqueous solution.

-

A reducing agent, such as sodium dithionite, is added portion-wise. The disappearance of the color indicates the completion of the reduction to the triamino pyrimidine.

-

The product, often isolated as its sulfate salt to improve stability, is collected by filtration and washed.

-

Cyclization to this compound

The final and most critical step is the formation of the imidazole ring to yield the purine structure. The choice of the cyclizing agent is paramount to introduce the hydroxyl group at the 7-position. While traditional Traube synthesis often employs formic acid to yield an unsubstituted C8, the use of reagents like diethyl carbonate or urea is key for the synthesis of this compound.

Experimental Protocol: Cyclization of 2,4,5-Triamino-6-hydroxypyrimidine to this compound

-

Reaction with Diethyl Carbonate:

-

2,4,5-Triamino-6-hydroxypyrimidine (or its sulfate salt) is heated with an excess of diethyl carbonate.

-

A high-boiling point solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can be used.

-

The reaction is typically carried out at elevated temperatures (120-150 °C) for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., acetone or ethanol).

-

The crude product is collected by filtration and purified by recrystallization.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |

| Pyrimidine Synthesis | Guanidine, Ethyl Cyanoacetate | Sodium Ethoxide | 2,4-Diamino-6-hydroxypyrimidine | 70-85 |

| Nitrosation | 2,4-Diamino-6-hydroxypyrimidine | Sodium Nitrite, Acid | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | 85-95 |

| Reduction | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Sodium Dithionite | 2,4,5-Triamino-6-hydroxypyrimidine | 75-90 |

| Cyclization | 2,4,5-Triamino-6-hydroxypyrimidine | Diethyl Carbonate | This compound | 50-65 |

Visualization of the Core Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of the this compound standard. By following the detailed experimental protocols and understanding the underlying chemical principles of the Traube purine synthesis, researchers can confidently prepare this important biomarker for their studies. The provided quantitative data serves as a benchmark for optimizing reaction conditions and achieving satisfactory yields. The successful synthesis of a high-purity this compound standard is a critical first step in advancing our understanding of oxidative stress and its role in human health and disease.

A Tale of Two Lesions: Unraveling the Formation Mechanisms of 7-Hydroxyguanine and 8-Oxoguanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of oxidative DNA damage, guanine stands out as a particularly vulnerable target due to its low redox potential. The resulting lesions, if left unrepaired, can lead to mutations and contribute to the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Among the myriad of guanine oxidation products, 7,8-dihydro-8-oxoguanine (8-oxoG) is the most extensively studied. However, another isomer, 7-hydroxyguanine (7-OHG), also emerges from the fray of oxidative assault, albeit through distinct mechanistic pathways. This technical guide provides a comprehensive comparison of the formation mechanisms of these two critical guanine lesions, offering insights for researchers, scientists, and drug development professionals.

Core Formation Mechanisms: A Divergence of Pathways

The generation of 7-OHG and 8-oxoG from guanine is not a random event but rather a consequence of specific reactions with different reactive oxygen species (ROS). The nature of the oxidant and the reaction conditions dictate the predominant lesion formed.

8-Oxoguanine: A Product of Multiple Oxidative Insults

8-Oxoguanine is a well-established biomarker of oxidative stress and is formed through several key pathways involving different reactive oxygen species.

1. Hydroxyl Radical (•OH) Attack: The highly reactive hydroxyl radical is a major contributor to 8-oxoG formation. The reaction proceeds through the addition of the hydroxyl radical to the C8 position of guanine, forming a C8-OH adduct radical. This intermediate can then be oxidized to yield 8-oxoG.[1][2] Another proposed pathway involves the formation of a guanine radical cation, which then reacts with water.[3]

2. Singlet Oxygen (¹O₂) Reaction: Singlet oxygen, an electronically excited state of molecular oxygen, reacts with guanine in a [4+2] cycloaddition reaction to form an unstable endoperoxide intermediate.[3][4][5] This endoperoxide can then rearrange and be reduced to form 8-oxoG.[6]

3. Peroxynitrite (ONOO⁻) Mediated Oxidation: Peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide, can also lead to the formation of 8-oxoG, among other oxidation and nitration products.[1][3][5] The reaction likely involves complex radical mechanisms.

This compound: A More Elusive Formation Story

The formation mechanism of this compound is less definitively established compared to its C8 counterpart. Current evidence points towards a distinct pathway primarily involving the guanine C8-OH adduct radical. One proposed mechanism suggests that the initial C8-OH adduct radical can be reduced to form 7-hydro-8-hydroxyguanine, a tautomer of 8-oxo-7,8-dihydroguanosine, rather than directly forming this compound.[1][7] The direct hydroxylation at the N7 position of guanine is not a well-documented primary pathway in the literature found. The N7 position of guanine is a primary site for the formation of adducts from various chemical agents, but direct hydroxylation by common reactive oxygen species to form a stable this compound product appears to be a minor or less characterized pathway compared to the formation of 8-oxoguanine.[8]

Quantitative Comparison of Lesion Formation

Direct quantitative comparisons of the yields of this compound and 8-oxoguanine under various oxidative conditions are not extensively available in the current literature. However, the wealth of data on 8-oxoguanine formation allows for a detailed understanding of its production under different stressors. The table below summarizes available quantitative data for 8-oxoguanine formation. The lack of corresponding data for this compound highlights a significant knowledge gap in the field.

| Oxidative Stressor | Product | Yield/Rate | Experimental System | Reference |

| γ-irradiation | 8-oxo-dG | Dose-dependent increase | Calf thymus DNA | [4] |

| Fenton Reaction (Fe²⁺/H₂O₂) | 8-oxo-dG | Dose-dependent increase | p53-derived DNA | [9] |

| Peroxynitrite | 8-oxo-dG | Dose-dependent increase | Calf thymus DNA | [1] |

| Singlet Oxygen | 8-oxo-dG | - | DNA | [6] |

| Heat (37°C) | 8-oxoguanine | k = 4.7 x 10⁻¹⁰ s⁻¹ | DNA solution | [10] |

| KBrO₃ | 8-oxo-dG | 562.2 ± 3.2 / 10⁷ dG at 2.50 mM | H358 cells | [11] |

| DMSO | 8-oxo-dG | 23.0 ± 5.4 / 10⁷ dG at 2% | H358 cells | [11] |

Table 1: Quantitative Data on 8-Oxoguanine Formation

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of these guanine lesions are paramount for studying their biological significance. A variety of sophisticated analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of 8-oxo-dG.

Methodology:

-

DNA Isolation: Isolate DNA from cells or tissues using methods that minimize artifactual oxidation, such as the sodium iodide (NaI) method or protocols including antioxidants like desferrioxamine.

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase C18 HPLC column with an isocratic mobile phase, typically a buffered aqueous solution with a small percentage of organic solvent (e.g., methanol or acetonitrile).

-

Electrochemical Detection: Detect 8-oxo-dG using an electrochemical detector set at an optimal oxidation potential (e.g., +0.4 V). The current generated by the oxidation of 8-oxo-dG is proportional to its concentration.

-

Quantification: Quantify 8-oxo-dG by comparing its peak area to that of a known standard. The amount of unmodified deoxyguanosine (dG) is also measured (typically by UV detection at 260 nm) to normalize the data as the number of 8-oxo-dG lesions per 10⁶ dG.[12][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of oxidized DNA bases, offering high specificity.

Methodology:

-

DNA Isolation and Hydrolysis: Isolate and hydrolyze the DNA to release the bases, typically using formic acid.

-

Derivatization: Convert the non-volatile DNA bases into volatile derivatives, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatographic Separation: Separate the derivatized bases on a capillary GC column.

-

Mass Spectrometric Detection: Detect and identify the derivatized bases based on their mass-to-charge ratio (m/z) and fragmentation patterns using a mass spectrometer.

-

Quantification: Use an isotopically labeled internal standard (e.g., ¹⁵N₅-8-oxoG) for accurate quantification.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to analyze multiple lesions simultaneously.

Methodology:

-

DNA Isolation and Hydrolysis: Isolate and enzymatically digest the DNA to deoxynucleosides.

-

Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase HPLC or UPLC column.

-

Tandem Mass Spectrometry: Introduce the eluent into a tandem mass spectrometer. The precursor ion corresponding to the protonated molecule of the target analyte (e.g., 8-oxo-dG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Multiple Reaction Monitoring - MRM).

-

Quantification: Use a stable isotope-labeled internal standard for each analyte for accurate quantification.[16][17][18][19][20]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxylation of guanine in nucleosides and DNA at the C-8 position by heated glucose and oxygen radical-forming agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxynitrite-induced oxidation and nitration products of guanine and 8-oxoguanine: structures and mechanisms of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of Four Guanine Oxidation Products from Reaction of DNA with Varying Doses of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis of DNA fragments containing the modified base 7-hydro-8-oxo-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. real.mtak.hu [real.mtak.hu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunodetection of DNA-protein crosslinks by slot blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Analysis of Four Oxidized Guanine Lesions from Reactions of DNA with Peroxynitrite, Singlet Oxygen, and γ-Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of 8-oxo-2’-deoxyguanosine and 8-oxo-2’-deoxyadenosine in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Mutagen: A Technical Guide to the Biological Precursors and Endogenous Sources of 7-Hydroxyguanine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biological origins and formation pathways of 7-Hydroxyguanine, a critical biomarker for oxidative stress and a key player in mutagenesis and carcinogenesis.

This whitepaper provides an in-depth exploration of the biological precursors and endogenous sources of this compound, also known as 8-oxo-7,8-dihydroguanine (8-oxoG). Guanine, a fundamental component of DNA and RNA, serves as the primary precursor to this oxidized nucleobase. The formation of this compound is a direct consequence of cellular exposure to reactive oxygen species (ROS), which are generated through both normal metabolic processes and in response to external environmental factors. This document summarizes key quantitative data, outlines detailed experimental protocols for the detection and quantification of this compound, and provides visual representations of the critical biochemical pathways involved.

Endogenous Formation of this compound

The primary endogenous source of this compound is the oxidation of guanine residues within DNA and the free nucleotide pool (dGTP). This process is driven by various ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide anions (O₂⁻•). These reactive species are byproducts of cellular respiration in the mitochondria and can also be generated by inflammatory responses and exposure to ionizing radiation or certain chemicals.[1][2][3][4][5] Guanine is particularly susceptible to oxidation due to its low redox potential compared to other DNA bases.[6]

The reaction with hydroxyl radicals is a major pathway for the formation of this compound.[7] The hydroxyl radical can attack the C8 position of guanine, leading to the formation of a radical intermediate that is subsequently oxidized to this compound.[7] Singlet oxygen also reacts with guanine to produce this compound, with a reported yield of 1.5% under specific experimental conditions.[8]

Quantitative Analysis of this compound

The levels of this compound in biological systems are a dynamic measure of the balance between oxidative damage and cellular repair mechanisms. Basal levels of this lesion can vary between different tissues and cell types, and they are observed to increase with age.[9]

| Tissue/Cell Type | Organism | Basal Level of 8-oxodGsn (per 10⁶ dGsn) | Reference |

| Brain (Hippocampus) | Rat (1 month old) | ~1.5 | [9] |

| Brain (Hippocampus) | Rat (16 months old) | ~3.5 | [9] |

| Liver | Rat (1 month old) | ~1.2 | [9] |

| Liver | Rat (16 months old) | ~2.8 | [9] |

| Kidneys | Rat (1 month old) | ~1.0 | [9] |

| Kidneys | Rat (16 months old) | ~2.5 | [9] |

| Testes | Rat (1 month old) | ~0.8 | [9] |

| Testes | Rat (30 months old) | ~2.2 | [9] |

| Peripheral Lymphocytes | Human | ~2-3 | [10] |

Table 1: Basal Levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGsn) in Various Tissues and Cell Types.

| Oxidizing Agent | Substrate | Yield of 8-OH-Guo/8-OH-dGuo | Experimental Conditions | Reference |

| Singlet Oxygen (¹O₂) | Guanosine/Deoxyguanosine | 1.5% | 1 mM substrate, 40 mM NDPO₂ | [8] |

Table 2: Yield of this compound (8-OH-Guo/8-OH-dGuo) from Guanine Precursors upon Exposure to Singlet Oxygen.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research in oxidative stress, aging, and cancer. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive and specific for the quantification of 8-oxodG in DNA.[11][12][13]

1. DNA Isolation:

-

Isolate DNA from cells or tissues using a method that minimizes artificial oxidation, such as the chaotropic sodium iodide method.[14] All steps should be performed on ice.

2. DNA Hydrolysis:

-

Enzymatically hydrolyze the DNA to nucleosides. A common enzyme cocktail includes nuclease P1 and alkaline phosphatase.

3. HPLC Separation:

-

Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase typically consisting of a sodium acetate buffer with a methanol gradient to separate the nucleosides.

4. Electrochemical Detection:

-

Detect 8-oxodG using an electrochemical detector set at an optimal potential (e.g., +0.25 V) to ensure specificity and minimize interference from other DNA components.[11]

5. Quantification:

-

Quantify the amount of 8-oxodG by comparing the peak area to a standard curve generated with known concentrations of 8-oxodG. Normalize the results to the amount of deoxyguanosine in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the analysis of this compound.[6][15]

1. Sample Preparation:

-

Isolate and hydrolyze DNA as described for HPLC-ECD. The use of an antioxidant, metal chelator, or free radical trapping agent during sample preparation is recommended to prevent artifactual oxidation.[6]

2. LC Separation:

-

Separate the nucleosides using an ultra-high-pressure liquid chromatography (UPLC) system with a C18 column.

3. Mass Spectrometry Analysis:

-

Introduce the eluent into a tandem mass spectrometer equipped with a heat-assisted electrospray ionization (HESI) source.[6]

-

Monitor the specific parent-to-daughter ion transition for 8-oxodG for quantification (e.g., m/z 284.1 → 168.1).

4. Data Analysis:

-

Quantify 8-oxodG using an isotope-labeled internal standard and a calibration curve.

Fpg-Modified Comet Assay

The comet assay, or single-cell gel electrophoresis, modified with the enzyme formamidopyrimidine DNA glycosylase (Fpg), allows for the detection of oxidized purines, including this compound, at the single-cell level.[1][16][17][18][19]

1. Cell Preparation and Embedding:

-

Prepare a single-cell suspension from the desired tissue or cell culture.

-

Mix approximately 2 x 10⁴ cells with low melting point agarose and embed on a pre-coated microscope slide.[16]

2. Cell Lysis:

-

Lyse the embedded cells in a high-salt lysis solution containing Triton X-100 to remove membranes and soluble cellular components, leaving behind the nucleoids.[16]

3. Enzyme Treatment:

-

Wash the slides with an enzyme reaction buffer.

-

Incubate the slides with Fpg enzyme solution (or buffer alone as a control) at 37°C. Fpg will recognize and cleave the DNA at sites of this compound, creating additional strand breaks.[16]

4. Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a high pH alkaline buffer to unwind the DNA.

-

Perform electrophoresis at a constant voltage (e.g., 25V) for a set duration (e.g., 30 minutes).[16]

5. Staining and Visualization:

-

Neutralize and stain the DNA with a fluorescent dye (e.g., DAPI).

-

Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.

Signaling Pathways and Logical Relationships

The formation and repair of this compound are central to cellular responses to oxidative stress.

Caption: Formation of this compound from guanine via oxidation by reactive oxygen species.

The primary cellular defense against the mutagenic potential of this compound is the Base Excision Repair (BER) pathway.

Caption: The Base Excision Repair (BER) pathway for this compound.[20][21][22][23]

Beyond its role in DNA repair, the OGG1 protein, upon excising this compound, can initiate signaling cascades, notably activating the Ras pathway.

Caption: OGG1-mediated activation of the Ras signaling pathway.[24][25][26]

This technical guide provides a foundational understanding of the origins and biological implications of this compound. The provided data and protocols serve as a valuable resource for professionals engaged in research and development in the fields of oxidative stress, DNA repair, and associated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]

- 4. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of 8-hydroxy(deoxy)guanosine and generation of strand breaks at guanine residues in DNA by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination | Estudo Geral [eg-fr.uc.pt]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neb.com [neb.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. The Comet Assay: High Throughput Use of FPG | Springer Nature Experiments [experiments.springernature.com]

- 19. rivm.nl [rivm.nl]

- 20. researchgate.net [researchgate.net]

- 21. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on 8-Hydroxyguanine's Fundamental Role in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 8-Hydroxyguanine (8-oxoG), a critical biomarker for oxidative stress. It details its formation, biological ramifications, repair mechanisms, and the quantitative methods used for its detection. This guide is intended to serve as a core resource for professionals engaged in research and development in fields affected by oxidative DNA damage.

Introduction: The Significance of 8-Oxoguanine

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to a state of oxidative stress, causing damage to vital macromolecules, including DNA.[1][2][3][4] Of the DNA nucleobases, guanine is the most susceptible to oxidation due to its low redox potential.[5][6] The primary and most studied product of guanine oxidation is 8-oxo-7,8-dihydroguanine (8-oxoG), which exists in a tautomeric equilibrium with 8-hydroxyguanine (8-OHG).[7] This lesion is a widely accepted and crucial biomarker of oxidative stress and is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and aging.[1][8][9] Its premutagenic nature and role in cellular signaling pathways make it a focal point for both basic research and therapeutic development.[10]

Note on Nomenclature: While the term "7-Hydroxyguanine" was specified in the query, the predominant and biologically significant product of guanine oxidation discussed in scientific literature is 8-Hydroxyguanine (8-OHG) or its keto tautomer, 8-oxo-7,8-dihydroguanine (8-oxoG). This guide will focus on this well-characterized lesion.

Section 1: Formation and Biological Consequences of 8-Oxoguanine

Formation: Under conditions of oxidative stress, ROS such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂) react with the guanine base in DNA.[11] This reaction most commonly occurs at the C8 position, leading to the formation of an 8-oxoG lesion.[2][5] The formation of 8-oxoG is a continuous process in living cells due to both endogenous metabolic reactions and exposure to exogenous agents like ionizing radiation or certain chemicals.[12][1]

Biological Consequences: The presence of 8-oxoG in DNA is highly significant due to its mutagenic potential. The 8-oxoG lesion can readily mispair with adenine (A) during DNA replication, in addition to its standard pairing with cytosine (C).[13] This mispairing, if not corrected, leads to a G:C to T:A transversion mutation upon the next round of replication, which is one of the most common somatic mutations found in human cancers.[8][14] Beyond its mutagenic role, 8-oxoG is also involved in epigenetic-like regulation of gene expression. Its formation in G-rich promoter regions can modulate transcription by altering DNA structure and recruiting repair proteins that participate in transcriptional activation.[10]

Section 2: Cellular Repair and Signaling

The primary defense against the deleterious effects of 8-oxoG is the Base Excision Repair (BER) pathway.[2][15][16] This multi-step process is initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) in humans.[2] OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site.[10] This AP site is then processed by AP endonuclease 1 (APE1), followed by DNA synthesis and ligation to restore the original DNA sequence. In addition to BER, other pathways like Nucleotide Excision Repair (NER) may play a role in repairing 8-oxoG, particularly in certain organisms or contexts.[16][17] The nucleotide pool is also sanitized by enzymes like MutT homolog (MTH1), which hydrolyzes oxidized guanine nucleotides (8-oxo-dGTP) to prevent their incorporation into DNA.[18]

The following diagrams illustrate the key cellular pathway for 8-oxoG repair and a standard experimental workflow for its quantification.

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Caption: Experimental workflow for 8-oxoG analysis via HPLC-ECD.

Section 3: Quantitative Data on 8-Oxoguanine

The quantification of 8-oxoG serves as a direct measure of oxidative stress and DNA damage. Levels can vary significantly based on cell type, metabolic state, and exposure to oxidative agents.

| Parameter | Organism/Cell Line | Condition | Value | Reference |

| Basal 8-oxo-dGuo Level | Human Bronchoalveolar (H358) Cells | Untreated | 2.2 ± 0.4 lesions / 10⁷ dGuo | [9][19] |

| Induced 8-oxo-dGuo Level | Human Bronchoalveolar (H358) Cells | 2.50 mM KBrO₃ Treatment | 562.2 ± 3.2 lesions / 10⁷ dGuo | [9] |

| Basal 8-oxo-dGuo Level | Mouse Spleen | Unstressed | 8.3 - 9.4 lesions / 10⁶ dGuo | [7] |

| Mutation Frequency | E. coli | 8-oxoG adduct in M13 DNA | ~0.3% (G→T transversions) | [20] |

| Mutation Frequency | Mammalian Cells | 8-oxoG in plasmid DNA | 5 - 8% (G→T transversions) | [8][21] |

| Genomic 8-oxoG Levels | ogg1⁻/⁻ Mouse Hepatocytes | 14 months of age | 7-fold higher than wild-type | [2] |

| Resulting Mutation Freq. | ogg1⁻/⁻ Mouse Hepatocytes | 14 months of age | 2.3-fold increase vs. wild-type | [2] |

Section 4: Key Experimental Protocols

Accurate measurement of 8-oxoG is critical but challenging due to the risk of artifactual oxidation during sample preparation.[9] The following are condensed protocols for standard methodologies.

This method is highly sensitive and selective for detecting 8-oxo-dG in DNA hydrolysates.[12][1]

-

DNA Isolation: Isolate genomic DNA from tissue or cell samples using a non-phenol-based method, such as those employing guanidine thiocyanate (e.g., DNAzol), to minimize ex vivo oxidation.[9][19] Perform all steps on ice. Include metal chelators like deferoxamine in all buffers to prevent Fenton chemistry.[19]

-

DNA Hydrolysis: Digest 10-50 µg of DNA to nucleosides. First, incubate with nuclease P1 at 37°C for 1 hour. Subsequently, add alkaline phosphatase and continue incubation at 37°C for another hour.

-

HPLC Separation:

-

System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) with an organic modifier like methanol.

-

Injection: Inject the hydrolyzed DNA sample. The retention time for 8-oxo-dG is typically distinct from that of the normal deoxynucleosides.[7]

-

-

Electrochemical Detection (ECD):

-

Quantification: Calculate the concentration of 8-oxo-dG by comparing the peak area to a standard curve generated from known concentrations of 8-oxo-dG. Normalize the result to the amount of dG in the same sample, which is measured simultaneously using a UV detector (at 260 nm) or by ECD at a higher potential (+0.9 V).[7]

This mass spectrometry-based method provides high specificity and accuracy by using an internal standard.

-

Sample Preparation: Isolate and hydrolyze DNA as described in Protocol 1, taking stringent precautions to prevent artifactual oxidation.[9][19]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dGuo) to the sample prior to analysis.

-

Immunoaffinity Purification (Optional): For samples with very low levels of 8-oxo-dG, use an immunoaffinity column with antibodies specific to 8-oxo-dG to enrich the analyte.[9]

-

LC-MS/MS Analysis:

-

LC Separation: Separate the nucleosides using a reversed-phase HPLC column.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native 8-oxo-dG and the [¹⁵N₅]8-oxo-dG internal standard.

-

-

Quantification: Determine the amount of native 8-oxo-dG in the sample by calculating the ratio of the signal intensity of the native analyte to that of the known amount of the spiked internal standard.

This protocol measures the activity of DNA glycosylases that recognize and excise 8-oxoG.[22]

-

Reagents and Substrate:

-

Enzyme: Purified recombinant human OGG1 or E. coli Fpg.

-

Reaction Buffer: Prepare a buffer appropriate for the enzyme (e.g., for hOGG1: 25 mM HEPES-KOH, 100 mM KCl, 1 mM EDTA, 10% glycerol, pH 7.9). Buffer conditions, especially salt concentrations, can significantly affect activity and specificity.[23]

-

Fluorogenic Probe: A short, modified DNA oligomer containing an 8-oxoG lesion and a fluorophore that is quenched by the adjacent damaged base.[22]

-

-

Assay Procedure:

-

In a microplate well or cuvette, mix the reaction buffer, bovine serum albumin (BSA, e.g., 100 µg/mL), and the fluorogenic probe to a final concentration in the nanomolar range (e.g., 50 nM).

-

Incubate the mixture at 37°C and measure the baseline fluorescence.

-

Initiate the reaction by adding the OGG1 or Fpg enzyme.

-

-

Data Acquisition:

-

Measure the increase in fluorescence emission in real-time at the appropriate wavelength for the chosen fluorophore. The signal increases as the enzyme excises the 8-oxoG, separating it from the fluorophore and relieving the quenching.

-

-

Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This rate is directly proportional to the enzyme's activity. Kinetic parameters like Kₘ and k꜀ₐₜ can be determined by measuring initial rates at various substrate concentrations.[22]

References

- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biological consequences of oxidatively damaged guanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator versus initiator of mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. 8-Oxo-7,8-Dihydroguanine Is Removed by a Nucleotide Excision Repair-Like Mechanism in Porphyromonas gingivalis W83 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways [mdpi.com]

- 18. Enhanced mutagenic potential of 8-oxo-7,8-dihydroguanine when present within a clustered DNA damage site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Genetic effects of oxidative DNA damage: comparative mutagenesis of 7,8-dihydro-8-oxoguanine and 7,8-dihydro-8-oxoadenine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating 7-Hydroxyguanine: A Technical Guide to a Novel Form of DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Oxidative Guanine Damage

Cellular DNA is under constant assault from endogenous and exogenous agents, with reactive oxygen species (ROS) being a primary contributor to DNA damage. Guanine, due to its low redox potential, is the most susceptible of the four DNA bases to oxidation. This process generates several lesions, most notably 8-oxo-7,8-dihydroguanine (8-oxoG), which is also referred to by its enol tautomer, 8-hydroxyguanine. While the term "7-hydroxyguanine" is less common in literature, it is biochemically related to the family of oxidized guanine adducts. This guide will focus on the formation, biological ramifications, repair mechanisms, and detection of 8-oxoG as a key biomarker of oxidative stress and a critical factor in the etiology of various pathologies, including cancer.

The formation of 8-oxoG within DNA is a significant event, as this lesion is highly mutagenic. If left unrepaired, it can lead to G:C to T:A transversion mutations during DNA replication, fundamentally altering the genetic code.[1] The cellular mechanisms that have evolved to counteract this damage, primarily the Base Excision Repair (BER) pathway, are critical for maintaining genomic integrity. Understanding the dynamics of 8-oxoG formation and repair is therefore essential for developing novel therapeutic strategies and diagnostic tools.

Formation of 8-Oxo-7,8-dihydroguanine

The generation of 8-oxoG results from the attack of ROS on the guanine base within the DNA helix. ROS are produced during normal metabolic processes, such as mitochondrial respiration, and by external factors like ionizing radiation.[2] The hydroxyl radical (•OH) is a primary agent in this process, attacking the C8 position of guanine to form a C8-OH-adduct radical. Subsequent one-electron oxidation and deprotonation lead to the stable 8-oxoG lesion.

Biological Consequences and Mutagenesis

The mutagenic potential of 8-oxoG stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine during DNA replication. This is in contrast to the normal anti conformation of guanine that pairs with cytosine. When a DNA polymerase encounters an 8-oxoG lesion, it may incorrectly insert an adenine opposite it. If this mispair is not corrected before the next round of replication, the original G:C base pair becomes permanently converted to a T:A pair, resulting in a G to T transversion mutation.[2]

DNA Repair: The Base Excision Repair Pathway

To counteract the deleterious effects of 8-oxoG, cells employ the Base Excision Repair (BER) pathway. The key enzyme in this process is the human 8-oxoguanine DNA glycosylase (OGG1). OGG1 is a bifunctional glycosylase that recognizes the 8-oxoG lesion and excises it by cleaving the N-glycosidic bond. This action creates an apurinic/apyrimidinic (AP) site. OGG1 also possesses a weak AP lyase activity, which nicks the DNA backbone 3' to the AP site. The repair is then completed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III/XRCC1 complex.

References

Methodological & Application

Application Note: Ultrasensitive Quantification of 7-Hydroxyguanine in Biological Matrices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyguanine (a common isomer of which is 8-oxo-7,8-dihydroguanine, often referred to as 8-hydroxyguanine or 8-oxoGua) is a critical biomarker for oxidative DNA damage resulting from the interaction of reactive oxygen species (ROS) with guanine bases in DNA.[1][2] The accumulation of this lesion is implicated in mutagenesis, carcinogenesis, and the progression of various diseases, including neurodegenerative disorders and cancer.[1][2] Consequently, the accurate and sensitive quantification of this compound in biological samples such as urine, tissue, and saliva is paramount for assessing oxidative stress and evaluating the efficacy of therapeutic interventions.[1][2]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a robust, highly sensitive, and selective method for the quantification of this compound.[1][2][3] This technique combines the superior separation capabilities of HPLC with the exceptional sensitivity of electrochemical detection for electroactive compounds like this compound, enabling detection down to the femtomolar range.[1][2][4] This application note provides a detailed protocol for the analysis of this compound using HPLC-ECD, including sample preparation, chromatographic conditions, and data analysis.

Principle of the Method

The method involves the extraction of DNA from biological samples, followed by hydrolysis to release the modified base, this compound. The resulting solution is then injected into an HPLC system where this compound is separated from other endogenous compounds on a reversed-phase column. The eluent passes through an electrochemical detector cell containing a working electrode set at a specific potential. At this potential, this compound is oxidized, generating an electrical current that is directly proportional to its concentration.

Experimental Protocols

DNA Extraction and Hydrolysis

Objective: To isolate DNA from biological samples and hydrolyze it to its constituent bases.

Materials:

-

Biological sample (e.g., tissue, cells, urine)

-

DNA extraction kit (e.g., chaotropic NaI method to minimize oxidation)[5]

-

Formic acid or enzymatic hydrolysis reagents (e.g., nuclease P1, alkaline phosphatase)

-

Metal chelators (e.g., deferoxamine) to prevent auto-oxidation

-

pH meter

-

Heating block or water bath

Protocol:

-

DNA Extraction:

-

Homogenize tissue samples or pellet cells.

-

Extract DNA using a commercial DNA isolation kit, preferably one that minimizes oxidative damage (e.g., using chaotropic agents like NaI).[5] It is crucial to include metal chelators like deferoxamine during homogenization to prevent artifactual oxidation of guanine.[5][6]

-

Quantify the extracted DNA using UV spectrophotometry at 260 nm.

-

-

DNA Hydrolysis:

-

Acid Hydrolysis: Resuspend the DNA sample in formic acid (e.g., 60%) and incubate at a high temperature (e.g., 140°C) for a specified time (e.g., 90 minutes). This method releases the purine bases.

-

Enzymatic Hydrolysis: Alternatively, for the analysis of the nucleoside form (8-hydroxy-2'-deoxyguanosine), incubate the DNA with nuclease P1 followed by alkaline phosphatase to digest the DNA into individual nucleosides. This method is generally milder than acid hydrolysis.[7]

-

After hydrolysis, neutralize the sample and centrifuge to pellet any debris.

-

Collect the supernatant for HPLC-ECD analysis.

-

HPLC-ECD Analysis

Objective: To separate and quantify this compound using HPLC-ECD.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Electrochemical detector with a glassy carbon working electrode[3][8]

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size)[9]

-

Data acquisition and analysis software

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., InertSustain C18 (3 µm, 4.6 x 250 mm)[9] or Develosil C30 (5 µm)[1] |

| Mobile Phase | Isocratic elution with a buffer containing a small percentage of organic solvent. A common mobile phase consists of a phosphate buffer (e.g., 9 mM K₂HPO₄, 25 mM KH₂PO₄) with EDTA and a low percentage of acetonitrile (e.g., 2.5%).[9] The exact composition should be optimized for your specific column and system. |

| Flow Rate | 0.6 - 1.0 mL/min[1][9] |

| Column Temperature | 25 - 32°C[9] |

| Injection Volume | 20 µL[9] |

| ECD Potential | +550 mV vs. Ag/AgCl reference electrode.[9] This potential should be optimized by generating a hydrodynamic voltammogram to achieve the best signal-to-noise ratio for this compound. |

Protocol:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve. The results are often expressed as the ratio of this compound to the total number of guanine bases.[1]

Data Presentation

Table 1: HPLC-ECD Method Validation Parameters

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | < 1 nM in standard solutions[3] | [3] |

| Limit of Quantification (LOQ) | < 0.2 ng/mL in saliva[9] | [9] |

| Linearity (r²) | > 0.999 | [10][11] |

| Recovery | 96.2 ± 8.6% in saliva[9] | [9] |

| Precision (%RSD) | < 2% | [10][11] |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The HPLC-ECD method provides a highly sensitive and reliable approach for the quantification of this compound, a key biomarker of oxidative DNA damage. Careful attention to sample preparation, particularly the prevention of artificial oxidation, is critical for obtaining accurate results. The detailed protocol and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of oxidative stress and its pathological implications.

References

- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]

- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. pnas.org [pnas.org]

- 6. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Hydroxy-2'-deoxyguanosine (8-OHdG) ELISA Kit

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely recognized biomarker for oxidative DNA damage, implicated in various physiological and pathological processes including aging and carcinogenesis.[1][2][3] This document provides a detailed protocol for the quantitative determination of 8-OHdG in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay is a sensitive tool for assessing oxidative stress and DNA damage in experimental and clinical settings.

Assay Principle

The 8-OHdG ELISA kit operates on the principle of a competitive immunoassay.[1][2][4] The microplate wells are pre-coated with 8-OHdG. During the assay, 8-OHdG present in the sample competes with the 8-OHdG coated on the plate for binding to a specific primary antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. The subsequent addition of a TMB substrate results in a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 8-OHdG in the sample.[1] The concentration is determined by comparing the optical density of the samples against a standard curve.[4]

Experimental Protocols

Materials Provided

-

8-OHdG Microtiter Plate (96-well)

-

8-OHdG Standard

-

Primary Antibody (Anti-8-OHdG)

-

HRP-Conjugated Secondary Antibody

-

Wash Buffer Concentrate (25X)

-

Sample Diluent

-

TMB Substrate

-

Stop Solution

-

Plate Sealers

Materials Required but Not Provided

-

Microplate reader capable of measuring absorbance at 450 nm[5]

-

37°C incubator[5]

-

Precision pipettes and disposable tips[5]

-

Deionized or distilled water

-

Absorbent paper

Reagent Preparation

-

Wash Buffer (1X): Dilute the 25X Wash Buffer concentrate with deionized or distilled water. For example, dilute 30 mL of concentrate into 720 mL of water to make 750 mL of 1X Wash Buffer. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix until dissolved.[4]

-

8-OHdG Standard Curve: Reconstitute the lyophilized 8-OHdG standard with the provided Sample Diluent to create the highest concentration standard. Perform serial dilutions to generate a standard curve. Refer to the table below for an example of a dilution series.

| Standard Tube | Concentration (ng/mL) | Volume of Diluent | Volume from Previous Standard |

| Stock | Varies (e.g., 800) | Per kit instructions | - |

| 1 | 60 | 500 µL | Varies |

| 2 | 30 | 250 µL | 250 µL from Tube 1 |

| 3 | 15 | 250 µL | 250 µL from Tube 2 |

| 4 | 7.5 | 250 µL | 250 µL from Tube 3 |

| 5 | 3.75 | 250 µL | 250 µL from Tube 4 |

| 6 | 1.875 | 250 µL | 250 µL from Tube 5 |

| 7 | 0.94 | 250 µL | 250 µL from Tube 6 |

| Blank | 0 | 250 µL | - |

| Note: This is an example dilution series; refer to the specific kit manual for exact concentrations and volumes.[1][6] |

-

Antibody Preparation: Prepare the working solutions of the primary and HRP-conjugated secondary antibodies according to the kit's instructions, typically by diluting the concentrated stock in the appropriate diluent.

Sample Preparation

Proper sample collection and preparation are crucial for accurate results. Samples should be stored at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 3 months) to prevent degradation.[4][7] Avoid repeated freeze-thaw cycles.

| Sample Type | Preparation Protocol | Recommended Dilution |

| Serum | Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.[5][7] | 1:20 as a starting point.[8] |

| Plasma | Collect blood with EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.[7] | 1:20 as a starting point. |

| Urine | Centrifuge at 2,000 x g for 10 minutes or filter to remove particulates.[8] | 1:20 as a starting point.[8] |

| Saliva | Centrifuge to remove debris. Store at -80°C immediately after collection.[6] | 1:8 as a starting point.[6] |

| Cell Culture Supernatant | Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[4] | Assay directly or dilute as needed. |

| Tissue Lysate | Homogenize tissue in an appropriate buffer. Centrifuge to pellet debris and collect the supernatant. DNA must be extracted and digested to single nucleosides.[8][9] | Varies based on tissue type and protein concentration. |

Assay Procedure

-

Add Standards and Samples: Add 50 µL of each standard, blank, and sample into the designated wells. It is recommended to run all samples and standards in duplicate.[4]

-

Add Primary Antibody: Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well.[4]

-

First Incubation: Cover the plate with a sealer and incubate for 45 minutes at 37°C.[4]

-

First Wash: Decant the solution from each well and wash the plate 3 times with 1X Wash Buffer. Ensure wells are completely filled and then aspirated. After the last wash, pat the plate dry on absorbent paper.[4]

-

Add HRP Conjugate: Add 100 µL of the HRP Conjugate working solution to each well.[4]

-

Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]

-

Second Wash: Repeat the wash step as described in step 4, but for a total of 5 washes.[4]

-

Substrate Reaction: Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for approximately 15 minutes at 37°C in the dark. Monitor for color development.[4]

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4][6]

-

Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[6]

Data Analysis and Interpretation

-

Calculate Average OD: Calculate the average OD for each set of duplicate standards, controls, and samples.

-

Generate Standard Curve: Plot the average OD for each standard on the y-axis against its concentration in ng/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine Sample Concentrations: Interpolate the 8-OHdG concentration of the samples from the standard curve using their average OD values.

-

Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of 8-OHdG in the original sample.[1]

Typical Data

Below is an example of a typical standard curve. Note that a new standard curve must be generated for each assay.[10]

| Concentration (ng/mL) | Average OD at 450 nm |

| 800 | 0.340 |

| 200 | 0.865 |

| 50 | 1.315 |

| 12.5 | 1.741 |

| 3.12 | 2.240 |

| 0 (Blank) | 2.493 |

| Data is for demonstration purposes only.[10] |

Performance Characteristics

| Parameter | Typical Value |

| Assay Range | 0.94 - 60 ng/mL (Varies by kit)[1][11] |

| Sensitivity | ~0.59 ng/mL (Varies by kit)[1][11] |

| Intra-assay Precision | CV% < 12%[10] |

| Inter-assay Precision | Varies by kit, refer to manual |

| Sample Types | Serum, plasma, urine, saliva, cell culture media, tissue lysates[12] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background | Insufficient washing; Contaminated reagents. | Increase wash cycles; Use fresh reagents. |

| Poor standard curve | Improper standard dilution; Pipetting error. | Prepare fresh standards; Check pipette calibration.[4] |

| Low signal | Reagents expired or improperly stored; Insufficient incubation time. | Use fresh reagents; Ensure correct incubation times and temperatures. |

| High variability | Pipetting inconsistency; Wells not washed uniformly. | Use calibrated pipettes; Ensure uniform washing technique. |

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. 8-OHdG (8-hydroxy-2'-deoxyguanosine) ELISA Assay | Nawah Scientific [nawah-scientific.com]

- 3. Highly Sensitive 8-OHdG Check ELISA kit: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. fn-test.com [fn-test.com]

- 6. agrisera.com [agrisera.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. abcam.com [abcam.com]

- 9. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]

- 10. cusabio.com [cusabio.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Immunochemical Staining of 7-Hydroxyguanine in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Hydroxyguanine (often referred to as 8-hydroxyguanine or 8-OHG) is a prevalent and mutagenic product of oxidative DNA damage, making it a critical biomarker for oxidative stress.[1] The accumulation of 8-OHG in cellular DNA is associated with a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.[2] Its detection and quantification in cells and tissues are therefore vital for research in disease pathogenesis, drug development, and toxicology. This document provides detailed protocols for the immunochemical staining of 8-OHG in cells, along with application notes to guide researchers in their experimental design and data interpretation.

Application Notes

Principle of Detection

Immunochemical detection of 8-OHG relies on the high specificity of monoclonal antibodies that recognize and bind to the 8-OHG adduct within single-stranded or double-stranded DNA. This interaction allows for the visualization and quantification of oxidative DNA damage in individual cells or tissue sections. The primary antibody binding is typically detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) for chromogenic detection, or a fluorophore for fluorescence detection.

Choice of Method: Immunohistochemistry vs. Immunocytochemistry

-

Immunohistochemistry (IHC): This technique is used for detecting 8-OHG in tissue sections. It provides valuable information about the spatial distribution of oxidative DNA damage within the tissue architecture, allowing for the identification of specific cell types or regions that are most affected.

-

Immunocytochemistry (ICC): This method is applied to cultured cells grown on slides or coverslips. ICC is ideal for in vitro studies investigating the effects of specific compounds or treatments on oxidative stress in a controlled cellular environment.

Quantitative Analysis

The intensity of the staining in IHC and ICC can be quantified to provide a measure of the extent of oxidative DNA damage. Common methods for quantification include:

-

H-Score (Histoscore): This semi-quantitative method is often used for IHC and considers both the intensity of the staining and the percentage of positively stained cells. The score is typically calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity).

-

Fluorescence Intensity: For immunofluorescence, the average fluorescence intensity within the nucleus of the cells can be measured using image analysis software. This provides a quantitative measure of 8-OHG levels.

-

Stained Area: Another quantitative approach involves calculating the total area of positive staining within a defined region of interest and normalizing it to the total number of cells.[3]

Data Presentation: Quantitative Staining of 8-OHG

Table 1: Example of Semi-Quantitative Analysis of 8-OHG Immunohistochemical Staining in Tissue Samples.

| Treatment Group | Staining Intensity Score (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |

| Control | 1+ (Weak) | 15 | 15 |

| Treatment A | 2+ (Moderate) | 40 | 80 |

| Treatment B | 3+ (Strong) | 75 | 225 |

Staining intensity is often graded as 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[4][5]

Table 2: Example of Quantitative Analysis of 8-OHG Immunofluorescence Staining in Cultured Cells.

| Experimental Condition | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Untreated Control | 150 | 25 | 1.0 |

| Oxidative Stress Inducer | 750 | 80 | 5.0 |

| Oxidative Stress Inducer + Antioxidant | 250 | 40 | 1.7 |

Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Staining of 8-OHG in Paraffin-Embedded Tissues

Materials:

-

Paraffin-embedded tissue sections (5 µm) on coated slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Citrate Buffer, pH 6.0)

-

3% Hydrogen Peroxide

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against 8-OHG (e.g., clone N45.1)[6]

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated citrate buffer (pH 6.0).

-

Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature in the buffer.[6]

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-8-OHG antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Chromogenic Detection:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with DAB substrate solution until the desired brown color develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol 2: Immunocytochemical (ICC) Staining of 8-OHG in Cultured Cells

Materials:

-

Cells grown on chamber slides or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against 8-OHG

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Mounting medium with antifade reagent

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS (3 changes, 5 minutes each).

-

-

Permeabilization:

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash with PBS (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-8-OHG antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash with PBS (3 changes, 5 minutes each).

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash with PBS (3 changes, 5 minutes each).

-

Incubate with DAPI solution for 5 minutes at room temperature.

-

-

Mounting:

-

Wash with PBS (2 changes, 5 minutes each).

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Seal the edges with nail polish and store at 4°C in the dark until imaging.

-

Visualizations

Caption: Immunohistochemistry (IHC) workflow for 8-OHG detection.

Caption: Immunocytochemistry (ICC) workflow for 8-OHG detection.

Caption: Base Excision Repair (BER) pathway for 8-OHG.

References

- 1. researchgate.net [researchgate.net]

- 2. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemical expression of 8-oxo-7,8-dihydro-2′-deoxyguanosine in cytoplasm of tumour and adjacent normal mucosa cells in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

Application Notes & Protocols for the Measurement of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) DNA Adducts

Introduction

8-hydroxy-2'-deoxyguanosine (8-OHdG), also referred to as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo), is a product of oxidative DNA damage and a widely recognized biomarker for oxidative stress.[1][2][3] It is formed by the hydroxylation of the guanine base in DNA by reactive oxygen species (ROS).[1] The accumulation of 8-OHdG in DNA can lead to G:C to T:A transversions, making it a promutagenic lesion. Consequently, the accurate measurement of 8-OHdG levels is crucial for assessing oxidative stress, understanding carcinogenesis, and evaluating the efficacy of antioxidant therapies in drug development.[4][5]